Sodium cyanoacetate
Overview
Description
Sodium cyanoacetate is a chemical compound that has been studied in various contexts, including its role in organic synthesis and coordination chemistry. It is known for its ability to participate in reactions as a nucleophile and for its coordination with metal ions.
Synthesis Analysis
The synthesis of sodium cyanoacetate and related compounds has been explored through various methods. For instance, the reaction of sodium amides with cyanoalkanes has been investigated, leading to the isolation of nitrile adducts and ketimido complexes, which are characterized by X-ray diffraction . Additionally, the interaction of sodium cyanide with chiral oxazolidinium methiodides has been shown to produce cyano ethers in a diastereoselective manner .
Molecular Structure Analysis
The molecular structure of sodium cyanoacetate has been elucidated through spectroscopic methods and theoretical studies. Infrared, Raman, and EPR spectra have been used to characterize the sodium salt of 2-cyano-2-(hydroxyimino)acetic acid, revealing its bidentate chelation to metal ions . X-ray crystallography has provided insights into the coordination modes of the cyanoacetate ion, showing how it can bond to silver and titanium centers .
Chemical Reactions Analysis
Sodium cyanoacetate is involved in various chemical reactions. It has been used as a reducing agent, as seen in the reduction of aldehydes and ketones by sodium cyanohydridoborate, which is pH-dependent and can lead to the synthesis of amines and amino acids . The compound also participates in the formation of coordination complexes with metals such as silver and titanium, demonstrating different bonding modes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium cyanoacetate have been studied through vibrational spectroscopy. The complete vibrational spectra of cyanoacetic acid and its sodium salt suggest a hydrogen-bonded polymer structure for the acid, with temperature affecting the infrared spectrum due to an order-disorder transition . Gas chromatographic methods have been optimized to determine the content of cyanoacetic acid and sodium cyanoacetate, indicating their potential for use in the synthesis of purine preparations .
Relevant Case Studies
Case studies involving sodium cyanoacetate include its use in the synthesis of amino acids via reductive amination , the formation of cyano ethers with potential applications in enantioselective synthesis , and the determination of its content in technological solutions using gas chromatography . The compound's ability to form nesting inclusion compounds, as demonstrated by the X-ray structure of a complex with 15-crown-5, highlights its versatility in supramolecular chemistry .
Scientific Research Applications
1. Cyanoacetylation of Amines
- Application Summary: Sodium cyanoacetate is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . Cyanoacetamide-N-derivatives, which are produced from this process, are considered one of the most important precursors for heterocyclic synthesis .
- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions. In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
2. Synthesis of Highly Substituted Tetrahydroquinolines
- Application Summary: Sodium cyanoacetate is used in the synthesis of highly substituted tetrahydroquinolines, which are key structural motifs in pharmaceutical agents . These compounds have a wide range of applications and are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
- Methods of Application: A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
- Results or Outcomes: This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
3. Synthesis of Cyanoacrylate Monomers
- Application Summary: Sodium cyanoacetate is used in the synthesis of monomeric cyanoacrylates, which are the basis of fast-curing cyanoacrylate adhesives widely used in various fields of engineering and medicine . These adhesives have unique properties such as high curing speed at room temperature, good adhesion to most materials, and high strength characteristics .
- Methods of Application: The synthesis of cyanoacrylates involves the condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution .
- Results or Outcomes: Cyanoacrylates have been applied in various areas such as obtaining 3D prototyping models, fingerprinting in forensic science, creating drug carriers of prolonged action, in glass ionomer cements, for obtaining nanofibers, photoresists, and superhydrophobic surfaces .
4. Quantitative Determination of Cyanoacetic Acid Content in Teriflunomide Drug Substance
- Application Summary: Sodium cyanoacetate is used in the quantitative determination of cyanoacetic acid (CAA) in teriflunomide drug substance . Teriflunomide is an immunomodulatory agent used as a potential treatment for multiple sclerosis .
- Methods of Application: The method involves the use of high-performance ion chromatography (IC) with cation suppressed conductivity detection . The sample solution is prepared using water as the diluent and is injected into a standard chromatographic device .
- Results or Outcomes: The method developed has reduced elution time and run time, demonstrating that the method is cost-effective and generally accepted, as well as simple and functional, and can be used in routine quality control tests in the industry .
5. Fingerprinting in Forensic Science
- Application Summary: Sodium cyanoacetate is used in the creation of fingerprinting techniques in forensic science . The unique properties of cyanoacrylate adhesives, such as high curing speed at room temperature and good adhesion to most materials, make them ideal for this application .
- Methods of Application: The method involves the use of cyanoacrylate adhesives to capture fingerprints from various surfaces. The adhesive reacts with the trace sweat and oils left by a finger to create a solid, high-contrast replica of the fingerprint .
- Results or Outcomes: This method has been widely adopted in forensic science due to its effectiveness and reliability. It allows for the capture of highly detailed fingerprints that can be used for identification purposes .
6. Preparation of Acrymide Materials
- Application Summary: Sodium cyanoacetate is used in the preparation of acrymide materials . These materials have a wide range of applications, including the creation of synthetic bone-substituting materials .
- Methods of Application: The method involves the reaction of cyanoacrylic acid with various compounds to create acrymide materials. The specific reaction conditions and reactants can be adjusted to create materials with different properties .
- Results or Outcomes: The resulting acrymide materials have been found to have a range of useful properties, including high strength and biocompatibility. This makes them suitable for a variety of applications, including use as bone-substituting materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCIKCNYHCSIR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147912 | |
Record name | Sodium cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium cyanoacetate | |
CAS RN |
1071-36-9 | |
Record name | Sodium cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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